molecular formula C11H18FNO4 B13627774 2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid

2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid

Cat. No.: B13627774
M. Wt: 247.26 g/mol
InChI Key: GASMYJSLVLZJBR-JGVFFNPUSA-N
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Description

2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for this is using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the flow microreactor process due to its efficiency and sustainability. The use of continuous flow chemistry allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other parts of the molecule.

    Substitution: The fluorine atom and Boc group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated pyrrolidine ring.

Scientific Research Applications

2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: Its derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing for selective reactions at other sites in the molecule. The fluorine atom can enhance the compound’s stability and reactivity, influencing its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-chloropyrrolidin-2-YL)acetic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-bromopyrrolidin-2-YL)acetic acid: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid imparts unique properties, such as increased stability and reactivity, compared to its chlorine and bromine analogs. This makes it particularly valuable in applications where these properties are desired.

Properties

Molecular Formula

C11H18FNO4

Molecular Weight

247.26 g/mol

IUPAC Name

2-[(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-8(13)5-9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1

InChI Key

GASMYJSLVLZJBR-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CC(=O)O)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)F

Origin of Product

United States

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